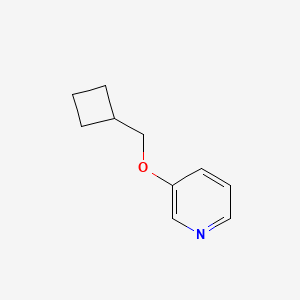

3-(Cyclobutylmethoxy)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-(cyclobutylmethoxy)pyridine |

InChI |

InChI=1S/C10H13NO/c1-3-9(4-1)8-12-10-5-2-6-11-7-10/h2,5-7,9H,1,3-4,8H2 |

InChI Key |

OGUZCSBNXQIHCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COC2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclobutylmethoxy Pyridine and Its Structural Analogs

Strategic Approaches to the Synthesis of 3-(Cyclobutylmethoxy)pyridine

The most direct route to this compound involves the coupling of a 3-hydroxypyridine (B118123) precursor with a cyclobutylmethyl electrophile. This approach is efficient and leverages readily available starting materials.

While the direct synthesis of the parent compound is straightforward, the creation of more complex derivatives often necessitates multi-step pathways. libretexts.org For instance, the synthesis of analogs with additional substituents on the pyridine (B92270) ring may require initial functionalization of the ring, followed by the introduction of the cyclobutylmethoxy group. In some cases, protecting groups are employed to prevent unwanted side reactions with other functional moieties on the pyridine ring during the etherification step. A general multi-step sequence can be outlined as:

Pyridine Ring Functionalization: Introduction of desired substituents (e.g., halogens, nitro groups, or carboxyl groups) onto a pyridine precursor.

Intermediate Preparation: Conversion of the functionalized pyridine into a suitable intermediate for etherification, typically a hydroxypyridine derivative.

Etherification: Coupling of the hydroxypyridine intermediate with a cyclobutylmethoxy source.

Deprotection/Further Modification: Removal of any protecting groups or subsequent chemical transformation of the introduced substituents.

3-Hydroxypyridine stands out as a critical key intermediate in the synthesis of this compound and its analogs. acs.orgdergipark.org.tr Its phenolic hydroxyl group provides a reactive site for O-alkylation. The derivatization of this intermediate is fundamental to the synthesis of a variety of related compounds. For example, the synthesis of 2-Chloro-3-(cyclobutylmethoxy)pyridine begins with 2-chloro-3-hydroxypyridine (B146414), a derivative of the primary intermediate. vulcanchem.com

The derivatization of the 3-hydroxypyridine intermediate can occur before or after the etherification step, providing synthetic flexibility. Pre-etherification derivatization allows for the introduction of functionalities that might not be compatible with the conditions of the ether synthesis. Post-etherification derivatization enables modification of the fully formed this compound molecule. Useful transformations of 3-hydroxypyridines include converting the hydroxyl group into a triflate, which can then participate in cross-coupling reactions to introduce carbon-based substituents. mdpi.com

| Intermediate | Role in Synthesis | Reference(s) |

| 3-Hydroxypyridine | Primary precursor for O-alkylation to form the ether linkage. | acs.orgdergipark.org.tr |

| 2-Chloro-3-hydroxypyridine | Starting material for the synthesis of 2-chloro-substituted analogs. | vulcanchem.com |

| Cyclobutylmethyl bromide | Alkylating agent that provides the cyclobutylmethoxy moiety in Williamson ether synthesis. | vulcanchem.comresearchgate.net |

| Cyclobutylmethanol | Precursor to the alkylating agent, used in Mitsunobu reactions or converted to a tosylate for substitution. | pitt.edu |

| Pyridine N-oxides | Activated intermediates that facilitate electrophilic substitution at the C2 and C4 positions of the pyridine ring. | wikipedia.orgresearchgate.net |

Synthesis of Related Pyridine-Cyclobutylmethoxy Compounds

The synthesis of related compounds builds upon the core reactions used for the parent structure, incorporating methods to modify both the pyridine ring and the ether side chain.

The formation of the ether bond in this compound and its analogs is predominantly achieved via O-alkylation, a class of nucleophilic substitution reactions.

Williamson Ether Synthesis : This is the most common method, involving the reaction of a deprotonated 3-hydroxypyridine (an alkoxide) with an alkyl halide, such as cyclobutylmethyl bromide. vulcanchem.combyjus.com The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile. masterorganicchemistry.com Success of the reaction depends on factors like the choice of base, solvent, and temperature. Sodium hydride (NaH) is a common strong base used to deprotonate the hydroxyl group, and polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. byjus.commasterorganicchemistry.com

Mitsunobu Reaction : An alternative route for O-alkylation is the Mitsunobu reaction. This method allows for the direct coupling of 3-hydroxypyridine with cyclobutylmethanol using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). This can be advantageous when the corresponding alkyl halide is not readily available.

| Reaction Type | Reagents | Conditions | Yield (Analogous Structures) | Reference(s) |

| Williamson Ether Synthesis | 3-Hydroxypyridine derivative, Cyclobutylmethyl halide, Base (e.g., NaH, K₂CO₃) | Solvent (e.g., DMF, Acetone), 50-100 °C | 68% | vulcanchem.commasterorganicchemistry.com |

| Mitsunobu Reaction | 3-Hydroxypyridine, Cyclobutylmethanol, DEAD, TPP | Anhydrous solvent (e.g., THF), Room Temp. | Not specified | acs.org |

| Palladium-Catalyzed Coupling | 3-Bromoisonicotinic acid, Cyclobutylmethyl triflate, Pd(OAc)₂, Xantphos | Base (Cs₂CO₃), Solvent (DMF), 100 °C, 8 hrs | 74% conversion |

The pyridine ring is electron-deficient, which dictates its reactivity. It is generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic substitution, especially at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com Direct functionalization of the 3-position is challenging due to the ring's inherent electronic properties. snnu.edu.cnnih.gov

Several strategies are employed to create functionalized analogs:

Starting with Substituted Pyridines : The most straightforward approach is to begin with a pyridine ring that already contains the desired functional groups, such as 5-(cyclobutylmethoxy)pyridine-3-carboxylic acid.

Activation via N-Oxide Formation : The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This activates the ring, making the C2 and C4 positions more susceptible to both electrophilic and nucleophilic attack. wikipedia.orgresearchgate.net The N-oxide group can be removed later in the synthesis.

Halogenation and Cross-Coupling : Introducing a halogen onto the pyridine ring provides a handle for further modification. For example, a bromo-substituted pyridine can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds with various aryl or alkyl boronic acids. nih.gov

Directed Metalation and C-H Functionalization : Advanced methods for meta-selective C-H functionalization have been developed that can introduce substituents at the C3 and C5 positions, often using transition-metal catalysis. snnu.edu.cnrsc.org

The cyclobutylmethoxy group is typically introduced as a single unit. The key reagents for this are derived from cyclobutylmethanol.

Cyclobutylmethyl Halides : Bromomethyl-cyclobutane or other cyclobutylmethyl halides are common electrophiles used in Williamson ether synthesis. vulcanchem.comresearchgate.net

Cyclobutylmethanol Derivatives : Alternatively, cyclobutylmethanol can be converted into a derivative with a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. pitt.eduumn.edu This activated intermediate is then readily displaced by the hydroxypyridine nucleophile.

Modification of the cyclobutyl ring itself is less common and would typically be accomplished by synthesizing a substituted cyclobutylmethanol precursor before its attachment to the pyridine core.

Catalytic and Advanced Synthetic Procedures

The synthesis of functionalized pyridines has evolved significantly from classical condensation reactions to more sophisticated catalytic methods. These advanced procedures provide access to a wide array of pyridine derivatives, including those with complex substitution patterns like this compound, by enabling selective C-H functionalization, one-pot ring formation, and the introduction of chirality through biocatalysis.

Organoborohydride-Catalyzed Alkylation for Pyridine Functionalization

A novel approach to the functionalization of pyridines involves the use of organoborohydride catalysts. This method facilitates the direct alkylation of the pyridine ring, a process that traditionally requires harsh conditions or pre-functionalized substrates.

Recent research has demonstrated a NaBEt₃H-catalyzed intermolecular Chichibabin-type alkylation of pyridines. researchgate.netchempedia.info This reaction utilizes alkenes as the alkylating agents in the presence of BEt₃, leading to the regioselective formation of C4-alkylated pyridines. researchgate.netchempedia.info The proposed mechanism involves the activation of the pyridine by BEt₃, followed by its addition to an organoborate intermediate that is formed from the reaction of the hydride catalyst with the alkene. core.ac.uk A subsequent hydride elimination regenerates the catalyst and yields the alkylated pyridine product. core.ac.uk This atom-economical and transition-metal-free method provides a direct route to branched C4-alkylated pyridines. researchgate.netchempedia.infochemistryviews.org

While this methodology has been primarily demonstrated for C-C bond formation at the C4 position, its principles could be explored for the synthesis of structural analogs of this compound where the pyridine core is further substituted with alkyl groups. For instance, a pyridine precursor already bearing the 3-cyclobutylmethoxy group could potentially undergo C4-alkylation using this catalytic system.

Table 1: Organoborohydride-Catalyzed C4-Alkylation of Pyridines

| Pyridine Substrate | Alkene | Catalyst | Additive | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine | Styrene | NaBEt₃H | BEt₃ | 4-Phenethylpyridine | Good | researchgate.netchempedia.info |

| 4-Methylpyridine | 1-Octene | NaBEt₃H | BEt₃ | 4-Methyl-2-(octan-2-yl)pyridine | Good | researchgate.netchempedia.info |

One-Pot and Multicomponent Cyclocondensation Reactions

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. nih.govorganic-chemistry.org Several classical and modern MCRs are employed for the construction of the pyridine ring itself.

The Bohlmann-Rahtz pyridine synthesis is a two-step process that involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration at high temperatures to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgjk-sci.com Modifications to this method, such as the use of acid catalysts, can lower the required temperature for the final cyclization step. organic-chemistry.org This reaction is versatile and can be adapted for one-pot procedures. core.ac.uk

The Guareschi-Thorpe pyridine synthesis is another powerful multicomponent reaction that typically involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia (B1221849) to produce a 3-cyano-2-hydroxypyridine derivative. chempedia.infodrugfuture.comnih.gov Recent advancements have demonstrated this reaction can be performed in environmentally friendly aqueous media using ammonium (B1175870) carbonate as both the nitrogen source and reaction promoter. nih.govrsc.org The resulting 3-hydroxypyridine can then be subjected to a Williamson ether synthesis to introduce the cyclobutylmethoxy group. The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide and is a classic method for forming ethers. masterorganicchemistry.comchemistnotes.comyoutube.com For example, the synthesis of 2-Chloro-3-(cyclobutylmethoxy)pyridine is achieved by reacting 2-chloro-3-hydroxypyridine with cyclobutylmethyl bromide in the presence of a base. vulcanchem.com

Table 2: Comparison of Multicomponent Pyridine Syntheses

| Reaction Name | Key Reactants | Typical Product | Relevance to this compound |

|---|---|---|---|

| Bohlmann-Rahtz | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridine | Potential for direct synthesis of analogs |

Chemoenzymatic Synthetic Approaches to Related Structures

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts to produce complex molecules, particularly those with specific stereochemistry. nih.govnih.gov This approach is especially valuable for the synthesis of chiral structural analogs of this compound.

Enzymes such as alcohol dehydrogenases and lipases are widely used in the synthesis of chiral pyridine-containing compounds. researchgate.netnih.govnih.gov For example, a chemoenzymatic route to chiral pyridine-based α-fluorinated secondary alcohols has been developed. researchgate.netnih.gov This process involves the chemical synthesis of a prochiral α-halogenated ketone followed by an enantioselective reduction of the carbonyl group using an alcohol dehydrogenase from Lactobacillus kefir, yielding the chiral alcohol with high enantiomeric excess. researchgate.netnih.gov

Similarly, chiral piperidines, which are hydrogenated derivatives of pyridines, can be synthesized using a chemoenzymatic dearomatization strategy. nih.gov This involves a one-pot cascade reaction using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.gov These enzymatic methods provide access to a range of chiral building blocks that can be further elaborated to produce a diverse library of pyridine- and piperidine-containing compounds. More recently, hemoproteins have been used as biocatalysts for the stereoselective cyclopropanation of olefins using pyridyltriazoles as carbene precursors, opening new avenues for the synthesis of pyridine-functionalized cyclopropanes. chemrxiv.orgnih.gov

Table 3: Enzymes in the Synthesis of Chiral Pyridine Analogs

| Enzyme Class | Transformation | Example Substrate | Product Feature | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase | Asymmetric reduction of ketones | 2-Acetylpyridine derivatives | Chiral secondary alcohol | researchgate.netnih.gov |

| Lipase | Kinetic resolution of racemic alcohols | Racemic bipyridyl alcohols | Enantiopure alcohol and ester | researchgate.net |

| Amine Oxidase / Ene Imine Reductase | Asymmetric dearomatization of tetrahydropyridines | N-substituted tetrahydropyridines | Chiral piperidines | nih.gov |

Chemical Transformations and Reactivity of 3 Cyclobutylmethoxy Pyridine Derivatives

Reactivity Patterns at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 3-(cyclobutylmethoxy)pyridine possesses a lone pair of electrons in an sp2 hybridized orbital, which is not part of the aromatic π-system. wikipedia.orgbhu.ac.in This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine. wikipedia.org Consequently, it readily participates in reactions with electrophiles and acids.

Key reactions involving the pyridine nitrogen include:

Protonation: As a base, the nitrogen atom reacts with acids to form pyridinium (B92312) salts. This protonation event alters the electron distribution within the aromatic ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. uoanbar.edu.iq

Alkylation: The nitrogen can be alkylated by reacting with alkyl halides, leading to the formation of quaternary pyridinium salts. This introduces a positive charge on the nitrogen atom, which significantly increases the reactivity of the pyridine ring toward both oxidation and reduction. wikipedia.org

N-Oxide Formation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA), results in the formation of this compound N-oxide. This transformation is a characteristic reaction of tertiary amines and pyridines. wikipedia.orgimperial.ac.uk The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.

| Reaction Type | Reagent | Product | Significance |

|---|---|---|---|

| Protonation | Strong Acid (e.g., HCl) | 3-(Cyclobutylmethoxy)pyridinium salt | Increases ring's susceptibility to nucleophiles. uoanbar.edu.iq |

| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-3-(cyclobutylmethoxy)pyridinium salt | Activates the ring for reduction and oxidation. wikipedia.org |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | This compound N-oxide | Facilitates further ring functionalization. wikipedia.orgimperial.ac.uk |

Transformations Involving the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific, typically harsh, conditions. The most common transformation is acid-catalyzed cleavage. pressbooks.pub

Strong protic acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), are effective for this purpose. pressbooks.publibretexts.org The reaction proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group. libretexts.org Given that the cyclobutylmethyl group is a primary alkyl group, the subsequent cleavage is expected to occur via an SN2 mechanism. pressbooks.publongdom.org In this pathway, a nucleophile (iodide or bromide ion) attacks the less sterically hindered carbon of the cyclobutylmethyl group, displacing 3-hydroxypyridine (B118123).

| Reaction Type | Reagents | Mechanism | Products |

|---|---|---|---|

| Acid-Catalyzed Cleavage | HI or HBr (aqueous) | SN2 | 3-Hydroxypyridine and Cyclobutylmethyl Halide (Iodide or Bromide) |

This transformation is synthetically useful for de-alkylation to reveal the pyridinol functionality, which can then be used in other reactions. Conversely, the ether linkage is formed through a Williamson ether synthesis, reacting 3-hydroxypyridine with a cyclobutylmethyl halide in the presence of a base. vulcanchem.com

Reactions at the Cyclobutyl Ring System

The cyclobutyl group is characterized by significant ring strain (approximately 26 kcal/mol), which is nearly identical to that of a cyclopropyl (B3062369) ring. nih.gov This inherent strain can be exploited as a driving force for ring-opening reactions under specific conditions, although cyclobutane (B1203170) rings are generally less reactive than cyclopropane (B1198618) rings. nih.gov

While the cyclobutyl ring in this compound is stable under many standard reaction conditions, it can undergo transformations such as C-C bond cleavage, particularly through photoredox catalysis or with transition metal catalysts. nih.gov For instance, visible light-promoted photocatalysis has been shown to enable the [4+2] annulation of cyclobutylanilines, a process initiated by the cleavage of the cyclobutyl ring. nih.gov Such strain-release-driven reactions offer a pathway to more complex molecular architectures.

| Reaction Type | Conditions | Outcome | Driving Force |

|---|---|---|---|

| Ring-Opening/Annulation | Visible Light Photoredox Catalysis | Formation of larger ring systems (e.g., cyclohexenes). nih.gov | Release of ring strain. nih.gov |

| Rearrangement | Lewis or Brønsted Acids | Formation of cyclopentyl or open-chain derivatives. | Formation of a more stable carbocation intermediate. |

Oxidative and Reductive Chemical Processes

This compound can undergo oxidative and reductive transformations targeting either the pyridine ring or its substituents.

Oxidative Processes: Besides the previously mentioned N-oxidation, the pyridine ring itself is relatively resistant to oxidation due to its electron-deficient nature. uoanbar.edu.iq Harsh oxidizing agents like potassium permanganate (B83412) can, however, lead to ring degradation. In some cases, intramolecular oxidation of pyridine ligands can occur within metal complexes under thermal conditions. researchgate.net

Reductive Processes: The pyridine ring is susceptible to reduction under various conditions.

Catalytic Hydrogenation: The most common method for reducing a pyridine ring is catalytic hydrogenation over catalysts like platinum, palladium, or Raney nickel. This process typically requires elevated pressure and temperature and converts the pyridine ring into a piperidine (B6355638) ring. uoanbar.edu.iq

Chemical Reduction: Pyridine and its derivatives can be reduced to piperidines using dissolving metal reductions (e.g., sodium in ethanol). uoanbar.edu.iq More recently, samarium diiodide (SmI₂) in the presence of water has been shown to be a powerful reagent for the rapid reduction of pyridines to piperidines at room temperature. clockss.org A related derivative, 5-(cyclobutylmethoxy)pyridine-3-carboxylic acid, can also be reduced by hydride reagents like lithium aluminum hydride.

| Process | Target | Reagents/Conditions | Product |

|---|---|---|---|

| Oxidation | Pyridine Nitrogen | m-CPBA, H₂O₂ | This compound N-oxide. wikipedia.org |

| Reduction | Pyridine Ring | H₂ / Pt, Pd, or Ni. uoanbar.edu.iq | 3-(Cyclobutylmethoxy)piperidine |

| Reduction | Pyridine Ring | Na / EtOH. uoanbar.edu.iq | 3-(Cyclobutylmethoxy)piperidine |

| Reduction | Pyridine Ring | SmI₂ / H₂O. clockss.org | 3-(Cyclobutylmethoxy)piperidine |

Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Cyclobutylmethoxy)pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity of the pyridine (B92270) ring, the cyclobutyl group, and the methoxy (B1213986) bridge.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclobutylmethoxy group.

Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Based on data for 3-methoxypyridine (B1141550), the proton at the C2 position would be the most downfield, followed by the protons at C6, C4, and C5. The electron-donating nature of the ether oxygen would cause a slight upfield shift compared to unsubstituted pyridine.

Cyclobutylmethoxy Protons: The methylene (B1212753) protons of the methoxy bridge (-O-CH₂-) are expected to appear as a doublet in the range of δ 3.8-4.2 ppm, coupled to the methine proton of the cyclobutyl ring. The cyclobutyl protons would exhibit complex multiplets in the aliphatic region (δ 1.5-2.8 ppm).

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the ether oxygen (C3) would be significantly downfield.

Cyclobutylmethoxy Carbons: The methylene carbon of the methoxy group (-O-CH₂-) would appear around δ 70-75 ppm. The carbons of the cyclobutyl ring would be found in the aliphatic region (δ 15-40 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 (Pyridine) | 8.2 - 8.4 | 140 - 142 |

| H-4 (Pyridine) | 7.2 - 7.4 | 123 - 125 |

| H-5 (Pyridine) | 7.1 - 7.3 | 120 - 122 |

| H-6 (Pyridine) | 8.1 - 8.3 | 147 - 149 |

| -O-CH₂- | 3.9 - 4.1 | 72 - 75 |

| -CH- (Cyclobutyl) | 2.6 - 2.8 | 35 - 38 |

| -CH₂- (Cyclobutyl) | 1.8 - 2.2 | 18 - 25 |

| C-3 (Pyridine) | - | 155 - 157 |

| C-2 (Pyridine) | - | 140 - 142 |

| C-4 (Pyridine) | - | 123 - 125 |

| C-5 (Pyridine) | - | 120 - 122 |

| C-6 (Pyridine) | - | 147 - 149 |

Note: These are predicted values based on analogous compounds and may vary from experimental results.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ether bond and fragmentation of the cyclobutyl ring.

Predicted Fragmentation Pattern for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion |

| 108 | [C₅H₄NO]⁺ | Cleavage of the cyclobutyl group |

| 94 | [C₅H₄N-O]⁺ | α-cleavage of the ether bond |

| 78 | [C₅H₄N]⁺ | Loss of the cyclobutylmethoxy group |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation |

Note: The predicted molecular weight is 163.22 g/mol . The fragmentation pattern is hypothetical and based on common fragmentation pathways for ethers and pyridine derivatives.

Chromatographic Techniques for Purity Analysis and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

Reversed-phase HPLC is a suitable method for the purity assessment of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong UV absorbance. For a related compound, 3-(cyclobutylmethoxy)isonicotinic acid, a reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient containing 0.1% TFA and UV detection at 254 nm has been suggested for purity validation. nih.gov

Typical HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | Gradient elution, e.g., 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas chromatography is another powerful technique for the analysis of volatile compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase is generally used. The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. For related pyridine compounds, GC analysis is frequently employed, often in combination with mass spectrometry for identification. chemicalbook.com The analysis of cyclobutylmethanol, a precursor, has been reported using an HP-1 column with a temperature program from 90°C to 210°C. amazonaws.com

Typical GC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | HP-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | FID or MS |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the C-O-C ether linkage, the aromatic C=N and C=C bonds of the pyridine ring, and the C-H bonds of the alkyl and aromatic parts.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Pyridine) |

| 2960-2850 | C-H stretching | Aliphatic (Cyclobutyl) |

| 1600-1580, 1500-1400 | C=C and C=N stretching | Aromatic Ring (Pyridine) |

| 1250-1000 | C-O stretching | Aryl alkyl ether |

Method Development for Quantitative Analysis

The development of a robust quantitative analytical method is crucial for determining the concentration of this compound in various samples. HPLC is often the method of choice for quantification due to its high precision and accuracy.

Method development for quantitative analysis typically involves the following steps jasco-global.com:

Selection of Chromatographic Conditions: Optimization of the column, mobile phase, and detector settings to achieve good resolution, peak shape, and sensitivity for the analyte.

Method Validation: The optimized method is then validated according to ICH guidelines, which includes assessing its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Calibration: A calibration curve is generated by plotting the peak area response against a series of known concentrations of a reference standard.

Sample Analysis: The concentration of the analyte in unknown samples is determined by comparing its peak area to the calibration curve.

The external standard method is commonly used for quantification. jasco-global.com In this method, a calibration curve is constructed from the analysis of standard solutions of known concentrations. The concentration of the analyte in a sample is then calculated from its peak area using the regression equation of the calibration curve.

Computational Chemistry and Theoretical Investigations of 3 Cyclobutylmethoxy Pyridine

Quantum Mechanical (QM) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. aps.org These ab initio calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of 3-(Cyclobutylmethoxy)pyridine is characterized by the aromatic pyridine (B92270) ring and the aliphatic cyclobutylmethoxy substituent. The nitrogen atom in the pyridine ring has a significant impact on the electron distribution; its electronegativity creates a dipole moment and influences the molecule's reactivity. wikipedia.org

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. journalijar.com For this compound, the HOMO is expected to have significant contributions from the pyridine ring's π-system and the lone pair on the oxygen atom, while the LUMO is likely to be a π* anti-bonding orbital of the pyridine ring. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values based on typical calculations for substituted pyridines.)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 | Region of electron donation (nucleophilicity) |

| LUMO | -0.8 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical stability and reactivity |

The this compound molecule possesses conformational flexibility due to rotation around several single bonds, primarily the C(ring)-O, O-CH₂, and CH₂-C(ring) bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for interconversion between them.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: Dihedral angle τ corresponds to the C(pyridine)-O-CH₂-C(cyclobutyl) bond. Energies are illustrative.)

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Anti) | ~180° | 0.00 | Most stable, extended conformation |

| B (Gauche) | ~60° | 1.2 | Higher energy due to steric interaction |

| C (Gauche) | ~-60° | 1.2 | Energetically equivalent to Conformer B |

Quantum mechanical calculations are highly effective at predicting various spectroscopic properties, which can be used to interpret and verify experimental data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted. materialsciencejournal.org For this compound, calculations would predict characteristic vibrational modes, such as the C=N and C=C stretching vibrations of the pyridine ring, C-H stretching of the aromatic and aliphatic parts, and C-O ether stretching. materialsciencejournal.orgresearchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed by determining the magnetic shielding around each nucleus. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: These values are typical for the functional groups present and are based on DFT calculations for similar molecules.)

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretch (Pyridine) |

| 3000-2850 | Aliphatic C-H Stretch (Cyclobutylmethoxy) |

| 1600-1450 | Pyridine Ring C=C and C=N Stretching |

| 1250-1050 | Ether C-O Stretch |

Molecular Modeling and Simulation Approaches

Beyond static QM calculations, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), can explore the dynamic behavior of this compound over time. MD simulations model the molecule's movement by solving Newton's equations of motion, providing insights into its behavior in different environments, such as in solution or interacting with a biological receptor. mdpi.com These simulations can reveal preferred solvation structures, dynamic conformational changes, and the nature of intermolecular interactions that are not captured by gas-phase, single-molecule calculations.

Theoretical Prediction of Chemical Reactivity and Mechanistic Pathways

Computational chemistry offers several tools to predict the chemical reactivity of this compound. The FMO analysis discussed earlier is a primary method; the HOMO's location indicates where the molecule will act as a nucleophile, while the LUMO's location indicates electrophilic sites.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. rsc.org For this compound, the MEP would show a region of negative potential (red) around the nitrogen atom, confirming it as the primary site for protonation and electrophilic attack. The hydrogen atoms on the ring would show positive potential (blue), making them susceptible to nucleophilic attack under certain conditions.

For specific reactions, computational methods can be used to map out the entire reaction pathway, identifying transition states and intermediates. mdpi.com This allows for the calculation of activation energies, which determine the reaction rate, and reaction energies, which determine the thermodynamic favorability. Such studies can clarify reaction mechanisms and predict the regioselectivity of reactions like aromatic substitution on the pyridine ring. mdpi.comrsc.org

Computational Contributions to Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, computational methods are essential for understanding Structure-Activity Relationships (SAR), which correlate a molecule's structure with its biological activity. If this compound were part of a series of compounds being evaluated as potential drugs, computational tools would play a critical role.

Molecular docking is a technique used to predict how a molecule (ligand) binds to the active site of a target protein. nih.govresearchgate.net By simulating the binding of this compound and its analogues, researchers can predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies involve building mathematical models that correlate calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) with experimentally measured biological activity. researchgate.net For a series of analogues based on the this compound scaffold, QSAR models could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 4: Example of Molecular Descriptors Used in a Hypothetical QSAR Study

| Descriptor | Definition | Relevance to SAR |

|---|---|---|

| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and membrane permeability |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to participate in charge-transfer interactions |

| Dipole Moment | Measure of molecular polarity | Influences solubility and binding to polar sites in a receptor |

| Molecular Surface Area | Total surface area of the molecule | Relates to the size and potential for steric clashes in a binding pocket |

Research Applications in Synthetic and Mechanistic Organic Chemistry

Utility as a Versatile Building Block for Diversified Compound Libraries

The structure of 3-(Cyclobutylmethoxy)pyridine makes it a promising building block for the generation of diversified compound libraries, particularly in the context of drug discovery. The pyridine (B92270) core is a privileged scaffold, appearing in numerous approved pharmaceutical agents. nih.gov The cyclobutylmethoxy substituent offers several advantages for library synthesis:

Three-Dimensionality: The non-planar cyclobutyl group introduces a three-dimensional character to molecules, which is increasingly sought after in drug design to enhance target specificity and improve physicochemical properties.

Vectorial Diversity: The pyridine ring can be functionalized at multiple positions (2, 4, 5, and 6), allowing for the introduction of various substituents and the exploration of a wide chemical space around the core scaffold.

Modulation of Properties: The ether linkage is generally stable, but the cyclobutyl group can influence properties such as lipophilicity and metabolic stability.

Libraries based on this scaffold could be synthesized through various reactions targeting the pyridine ring, such as lithiation followed by electrophilic quench, or palladium-catalyzed cross-coupling reactions at halogenated derivatives of the parent compound.

Table 1: Potential Reactions for Library Diversification

| Reaction Type | Reagents | Potential Products |

| Halogenation | NBS, NCS | Halogenated pyridines for cross-coupling |

| Cross-Coupling | Boronic acids, organozincs | Biaryl and alkylated pyridine derivatives |

| C-H Activation | Transition metal catalysts | Directly functionalized pyridine derivatives |

Role in the Development of Novel Organic Reaction Methodologies

The unique electronic and steric properties of this compound could make it a valuable substrate or ligand in the development of new organic reaction methodologies. The nitrogen atom of the pyridine ring can act as a directing group in C-H activation reactions, potentially enabling regioselective functionalization of the pyridine or even the cyclobutyl ring.

Furthermore, the cyclobutyl group itself is of interest in mechanistic studies. Ring-strain and the potential for ring-opening or rearrangement reactions under certain conditions could be exploited to develop novel synthetic transformations. For instance, radical reactions involving the cyclobutyl moiety could lead to the formation of more complex carbocyclic or heterocyclic systems.

Applications in the Synthesis of Chemical Probes for Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold could serve as a core structure for the development of such probes. By appending reporter groups (e.g., fluorophores, biotin) or photoreactive moieties, derivatives of this compound could be designed to interact with specific biological targets.

Contribution to Ligand Design and Synthesis Strategies

Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. researchgate.net The this compound could be employed as a monodentate ligand, or it could be incorporated into more complex polydentate ligand architectures.

The steric bulk of the cyclobutylmethoxy group could influence the coordination geometry and reactivity of the resulting metal complexes. This could be advantageous in asymmetric catalysis, where the ligand's steric profile is crucial for enantioselectivity.

Table 2: Potential Ligand Applications

| Ligand Type | Metal Centers | Potential Catalytic Applications |

| Monodentate | Pd, Cu, Ni | Cross-coupling reactions |

| Bidentate (e.g., bipyridine) | Ru, Ir | Photoredox catalysis |

| Pincer Ligands | Fe, Co | Dehydrogenation, hydrogenation |

Exploration in Advanced Materials Research via Chemical Modification

The incorporation of pyridine units into organic materials is a common strategy for tuning their electronic and photophysical properties. The this compound moiety could be integrated into polymers or small molecules intended for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The cyclobutyl group could impact the solid-state packing of these materials, which in turn affects charge transport and device performance. Additionally, the ether linkage provides a degree of conformational flexibility that could be exploited in the design of "smart" materials that respond to external stimuli. The nitrogen atom can also be protonated or coordinated to create materials with tunable optical or electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.